Cardiogenol C hydrochloride
Overview
Description
Cardiogenol C hydrochloride is a potent cell-permeable pyrimidine inducer . It prompts the differentiation of embryonic stem cells (ESCs) into cardiomyocytes . It also acts cardiomyogenic on already lineage-committed progenitor cell types with a limited degree of plasticity .
Molecular Structure Analysis
The molecular formula of Cardiogenol C hydrochloride is C13H17ClN4O2 . The exact mass is not available, but the molecular weight is 296.75 g/mol .
Chemical Reactions Analysis
Cardiogenol C hydrochloride is a diaminopyrimidine compound . It induces the differentiation of myosin heavy chain (MHC) positive cardiomyocytes from embryonic stem cells . About 90% of embryonic stem cells treated with 0.25 µM cardiogenol C express the cardiac muscle cell-specific transcription factors GATA-4, MEF2, and Nkx2.5 and display the characteristic beating behavior of differentiated cardiomyocytes .
Physical And Chemical Properties Analysis
Cardiogenol C hydrochloride is a solid substance . It is soluble in water up to 100mM and in DMSO up to 100mM .
Scientific Research Applications
Cardiomyogenic Induction in Stem Cells Cardiogenol C hydrochloride has been identified as a compound that can selectively and efficiently induce mouse embryonic stem cells (ESCs) to differentiate into cardiomyocytes. These induced cardiomyocytes express multiple cardiac muscle markers such as myosin heavy chain, GATA-4, MEF2, and Nkx2.5, and form beating regions spontaneously. This discovery suggests that Cardiogenol C hydrochloride can be a useful chemical probe to study cardiac muscle differentiation and may have therapeutic applications for cardiac repair using ESCs (Wu et al., 2004).
Enhancement of Cardiac Functional Properties in Progenitor Cells Cardiogenol C hydrochloride has been found to upregulate cardiac marker expression in skeletal myoblasts and induce cardiac functional properties. Specifically, it triggers cardiac-like sodium currents in skeletal myoblasts and prompts spontaneous contractions in cardiovascular progenitor cell-derived cardiac bodies. These findings present Cardiogenol C hydrochloride as a promising tool to enhance cardiac repair by cell therapy, improving the cardiomyogenic function of lineage-committed progenitor cells (Mike et al., 2014).
Safety And Hazards
Cardiogenol C hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact, it’s recommended to wash with plenty of water and seek medical attention .
properties
IUPAC Name |
2-[[2-(4-methoxyanilino)pyrimidin-4-yl]amino]ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2.ClH/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18;/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAHYSZVJLHCNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cardiogenol C hydrochloride | |
CAS RN |
671225-39-1 | |
Record name | Cardiogenol C hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.